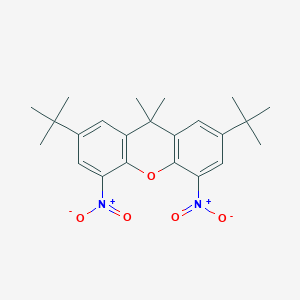
2,7-DI-Tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-DI-Tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene is a chemical compound with the molecular formula C25H30O5. It is known for its unique structure, which includes tert-butyl groups and nitro groups attached to a xanthene core. This compound is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of 2,7-DI-Tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 2,7-di-tert-butyl-9,9-dimethylxanthene.
Nitration: The xanthene derivative is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce nitro groups at the 4 and 5 positions.
Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
2,7-DI-Tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,7-DI-Tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2,7-DI-Tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene involves its interaction with molecular targets through its nitro and tert-butyl groups. The compound exhibits high fluorescence due to the conjugation of the xanthene ring system with the nitro groups, emitting a vibrant red light . This property makes it useful in various imaging and detection applications.
Vergleich Mit ähnlichen Verbindungen
2,7-DI-Tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene can be compared with other similar compounds such as:
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: This compound has bromine atoms instead of nitro groups, which affects its reactivity and applications.
2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid: This compound has carboxylic acid groups instead of nitro groups, making it useful as a carboxylic acid building block.
The uniqueness of this compound lies in its combination of tert-butyl and nitro groups, which impart specific chemical and physical properties that are valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
607374-47-0 |
|---|---|
Molekularformel |
C23H28N2O5 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
2,7-ditert-butyl-9,9-dimethyl-4,5-dinitroxanthene |
InChI |
InChI=1S/C23H28N2O5/c1-21(2,3)13-9-15-19(17(11-13)24(26)27)30-20-16(23(15,7)8)10-14(22(4,5)6)12-18(20)25(28)29/h9-12H,1-8H3 |
InChI-Schlüssel |
AIJZLQLSCPBAEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)[N+](=O)[O-])OC3=C1C=C(C=C3[N+](=O)[O-])C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



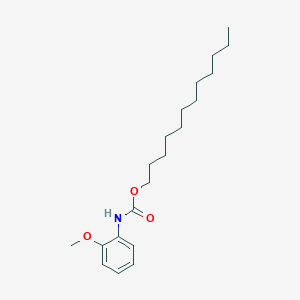

![Acetamide,N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]-](/img/structure/B12598264.png)
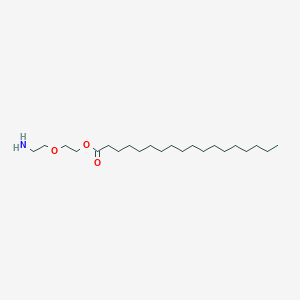
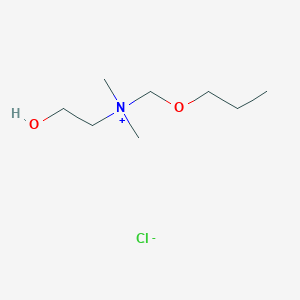

![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12598285.png)
![2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12598290.png)
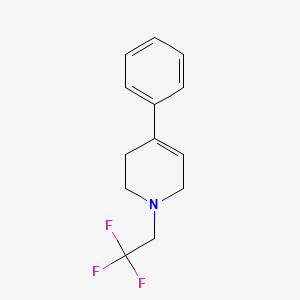

![N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12598322.png)
![1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne](/img/structure/B12598323.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide](/img/structure/B12598330.png)
